molecular formula C7H8N2O2 B1200077 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione CAS No. 5466-00-2

6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B1200077
CAS RN: 5466-00-2
M. Wt: 152.15 g/mol
InChI Key: UPLURGSDLNKCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of new derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione involving the substitution in the aliphatic ring has been reported. The bromination of the starting compound followed by reaction with different N-nucleophiles yields new derivatives. NMR spectroscopy has been used to establish the direction of substitution in these compounds (Papoyan et al., 2012).

Molecular Structure Analysis

The structural characteristics of novel synthesis derivatives such as 1,6-dialkylpyrimido[5,4-e]npyridinophane-5,7(1H,6H)-diones have been studied using spectroscopic properties, cyclic voltammetry, X-Ray analysis, and theoretical calculations. These studies reveal the deformation of the pyridine ring and investigate the structural characteristics of these compounds (Nitta et al., 2004).

Chemical Reactions and Properties

The chemical and electrochemical properties of 1,6-dialkylpyrimido[5,4-e]npyridinophane-5,7(1H,6H)-diones have been explored. Deformation of the pyridine ring and isolation of a dihydrogenated derivative highlight the reactivity and potential for further chemical modifications of these compounds (Nitta et al., 2004).

Physical Properties Analysis

The asymmetric unit of certain tetrahydropyrimidine-2,4-dione molecules consists of two molecules and an ethanol molecule, showcasing nearly planar pyrimidine rings. This analysis provides insight into the hydrogen bonding and structural arrangement of these compounds (El‐Brollosy et al., 2012).

Chemical Properties Analysis

The novel photo-induced oxidation reaction of 6,9-disubstituted cyclohepta[b]pyrimido[5,4-d]pyrrole-8(6H),10(9H)-diones toward some amines under aerobic conditions illustrates the unique chemical properties of derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. This reaction occurs in an autorecycling process, demonstrating the compounds' oxidizing ability (Naya et al., 2004).

Scientific Research Applications

  • Synthesis and Antioxidant Activity : 7-Thio derivatives of this compound have been synthesized and tested for antioxidant activity. It was found that their antiradical activity significantly depends on the structure of the substituent in the thioether fragment of the molecule (Kononevich et al., 2014).

  • Derivative Synthesis Involving Substituted Aliphatic Ring : The bromination of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione resulted in substitution in the aliphatic ring, leading to new derivatives of the starting compound (Papoyan et al., 2012).

  • Pyrido[3,4-d]pyrimidine Ring System Synthesis : A method for synthesizing the pyrido[3,4-d]pyrimidine ring system from 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione and primary amines has been developed (Noguchi et al., 1988).

  • Domino Knoevenagel Condensation-Michael Addition-Cyclization : A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines via a reaction involving 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione has been investigated (Ahadi et al., 2014).

  • Novel Scaffold for VEGFR 2 Inhibitors : A series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives have been designed, synthesized, and evaluated as a new chemical scaffold with VEGFR 2 inhibitory activity. This research highlights the potential of this compound in the development of new drugs (Sobhy et al., 2019).

  • Efficient Synthesis Under Microwave Irradiation : A series of 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones were synthesized using barbituric acid under microwave irradiation. This method offers shorter reaction times and higher yields (Gao et al., 2004).

  • Facile and Concise Route to Novel Heterocycle Derivatives : The synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives was reported, highlighting the versatility of this compound in synthesizing various structurally diverse molecules (Ashraf et al., 2019).

properties

IUPAC Name

1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLURGSDLNKCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282454
Record name 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

CAS RN

5466-00-2
Record name 5466-00-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-oxocyclopentanecarboxylate (15.6 g, 0.10 mol), urea (9.0 g 0.15 mol) and hydrochloric acid (37%, aqueous, 5 mL) in EtOH (100 mL) was heated to 80° C. for 24 h. The mixture was cooled to rt and the precipitate was collected by filtration and dried to afford 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (11.1 g, 73%) as a white solid.
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Similarly, compounds of this invention can be prepared as illustrated by the exemplary reaction in Scheme 3. Reaction of cyclopentanone with diethyl carbonate in THF in the presence of NaH produced ethyl 2-oxocyclopentanecarboxylate. Reaction of ethyl 2-oxocyclopentanecarboxy late with urea at 175-185° C. produced 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Reaction of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione with hexamethyldisilazane (HMDS) in toluene in the presence of concentrated sulfuric acid, produced the intermediate 2,4-di(trimethylsilyloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Reaction of 2,4-di(trimethylsilyloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine with methyl 3-(bromomethyl)benzoate in DMF, followed by treatment with 1,4-dioxane and methanol, produced 1-(3-methoxycarbonylbenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Treatment of the ester with NaOH in water-methanol produced 1-(3-carboxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Coupling of the acid with a substituted amine, such as 1-(pyrimidin-2-yl)piperazine, in the presence of coupling agents, such as HATU and DIPEA in DMF, produced the targeted compound 1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)benzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Reactant of Route 3
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Reactant of Route 4
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Reactant of Route 5
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Reactant of Route 6
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Citations

For This Compound
14
Citations
YM Kononevich, LS Bobkova, AS Smolski… - Scientia …, 2015 - mdpi.com
New 7-thio derivatives of 6, 7-dihydro-1 H-cyclopenta [d] pyrimidine-2, 4 (3 H, 5 H)-dione have been synthesized by the reaction of 3-cyclohexyl-7-thio-6, 7-dihydro-1 H-cyclopenta [d] …
Number of citations: 3 www.mdpi.com
RF Papoyan, LA Khachatryan, GA Panosyan… - Russian Chemical …, 2012 - Springer
The bromination of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (1) resulted in the substitution in the aliphatic ring. The reaction of this product with different N-…
Number of citations: 5 link.springer.com
SN Kovalenko, OO Zatylnikova, OV Andriyanenkov - 2013 - researchgate.net
Book of Abstracts includes materials of Scientific and Practical Conference of Young Scientists and Students «Actual questions of development of new drugs». Materials are groupped …
Number of citations: 3 www.researchgate.net
N Borbone, M Bucci, G Oliviero, E Morelli… - Journal of Medicinal …, 2012 - ACS Publications
An acyclic pyrimidine analogue, containing a five-member cycle fused on the pyrimidine ring, was synthesized and introduced at position 7 or 12 of the 15-mer oligodeoxynucleotide …
Number of citations: 50 pubs.acs.org
A Khandazhinskaya, E Matyugina, M Novikov - Annual Reports in Medicinal …, 2021 - Elsevier
Viral infections are one of the important factors that influence the development of mankind. In recent decades, there has been a steady increase in the number of infectious diseases of …
Number of citations: 2 www.sciencedirect.com
European Food Safety Authority - EFSA Journal, 2009 - Wiley Online Library
Lenacil is one of the 84 substances of the third stage part B of the review programme covered by Commission Regulation (EC) No 1490/2002 3. Lenacil was included in Annex I to …
Number of citations: 0 efsa.onlinelibrary.wiley.com
MS Novikov, AN Geisman - Chemistry of Heterocyclic Compounds, 2014 - Springer
Methods for the synthesis of uracil derivatives containing arylsulfanyl, arylselanyl, and benzyl groups and also phenoxy- and phenylamino groups and a benzoyl fragment as …
Number of citations: 21 link.springer.com
P Neupane, X Li, JH Jung, YR Lee, SH Kim - Tetrahedron, 2012 - Elsevier
This paper describes simple and efficient approaches for the preparation of β-enaminoamides through thermal Wolff rearrangement of cyclic diazodicarbonyls followed by trapping with …
Number of citations: 26 www.sciencedirect.com
M Scuotto, M Persico, M Bucci, V Vellecco… - Organic & …, 2014 - pubs.rsc.org
Herein, we report optically pure modified acyclic nucleosides as ideal probes for aptamer modification. These new monomers offer unique advantages in exploring the role played in …
Number of citations: 32 pubs.rsc.org
ЮМ Кононевич, АМ Демченко - Журнал органічної та фармацевтичної …, 2011 - elibrary.ru
Реакцией алкилирования З-циклогексил-6, 7-дигидро-1Н-циклопента [d] пиримидин-2, 4 (3Н, 5Н)-диона бензилгалогенидами, а-галогенкетонами и хлорацетамидами …
Number of citations: 0 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.